molecular formula C8H9F2N B15247673 4-(Difluoromethyl)-2,3-dimethylpyridine

4-(Difluoromethyl)-2,3-dimethylpyridine

Cat. No.: B15247673
M. Wt: 157.16 g/mol
InChI Key: RQZPRGFNHYWNIV-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,3-dimethylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with difluoromethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This method is operationally simple and offers good functional group tolerance.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale difluoromethylation processes using commercially available reagents. The use of metal-based catalysts or radical chemistry can enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2,3-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, organolithium, and Grignard reagents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,3-dimethylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The compound may act as a hydrogen bond donor, influencing the binding affinity and activity of the target molecules .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)-2,3-dimethylpyridine is unique due to the presence of both difluoromethyl and dimethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

4-(difluoromethyl)-2,3-dimethylpyridine

InChI

InChI=1S/C8H9F2N/c1-5-6(2)11-4-3-7(5)8(9)10/h3-4,8H,1-2H3

InChI Key

RQZPRGFNHYWNIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C)C(F)F

Origin of Product

United States

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